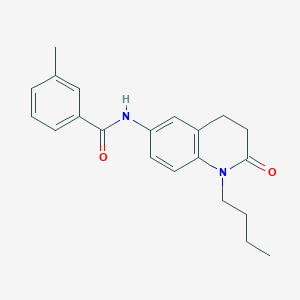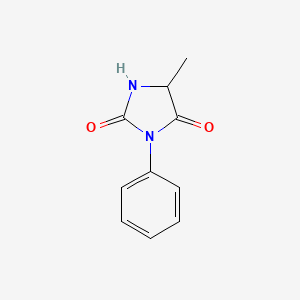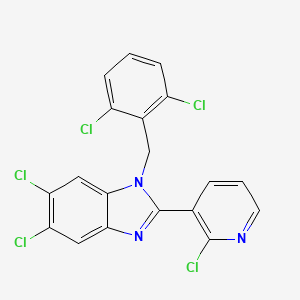![molecular formula C26H16ClF3N2OS B2810270 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 303984-64-7](/img/structure/B2810270.png)
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a useful research compound. Its molecular formula is C26H16ClF3N2OS and its molecular weight is 496.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity : Research has shown that related compounds with modifications on the nicotinonitrile scaffold exhibit antimicrobial properties. Specifically, derivatives synthesized from reactions involving chlorophenyl and methoxyphenyl groups have been tested against both Gram-positive and Gram-negative bacteria as well as fungi. These studies suggest potential applications of these compounds in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Chemiluminescence and Fluorescence : Some derivatives of the subject compound exhibit unique photophysical properties, such as chemiluminescence and fluorescence. These properties are being explored for potential applications in biochemical sensors and imaging technologies. For instance, certain sulfanyl-substituted nicotinonitriles have been synthesized and analyzed for their base-induced chemiluminescence, revealing potential for analytical applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Antitumor Activity : The structural framework of nicotinonitriles has been investigated for its antitumor potential. Heteronuclear complexes containing elements such as gold and silver, derived from sulfanylpropenoic acids linked to aryl groups, have been synthesized and tested against various cancer cell lines. These studies aim at developing novel anticancer drugs with improved efficacy and selectivity (Barreiro, Casas, Couce, Sánchez, Sordo, & Vázquez-López, 2014).
Crystal Structure and Molecular Docking : Investigations into the crystal structure and molecular docking of related compounds have provided insights into their potential modes of action and interaction with biological targets. Such studies are fundamental in drug design, enabling the prediction of compound behavior within biological systems and facilitating the development of molecules with targeted biological activity (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Protecting Group in Organic Synthesis : The 4-chlorophenyl group, a component of the compound , has been utilized as a protecting group for hydroxy functions in synthetic organic chemistry. This application underlines the versatility of chlorophenyl derivatives in facilitating complex synthetic transformations (Otsuka, Yamamoto, & Fukase, 2018).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF3N2OS/c1-33-20-9-11-21(12-10-20)34-25-23(15-31)22(16-5-7-19(27)8-6-16)14-24(32-25)17-3-2-4-18(13-17)26(28,29)30/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVSEWGCUPXORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(isoxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2810190.png)


![1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2810194.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2810195.png)


![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)
![ethyl 1-(5-{[(ethylamino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2810200.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2810203.png)
